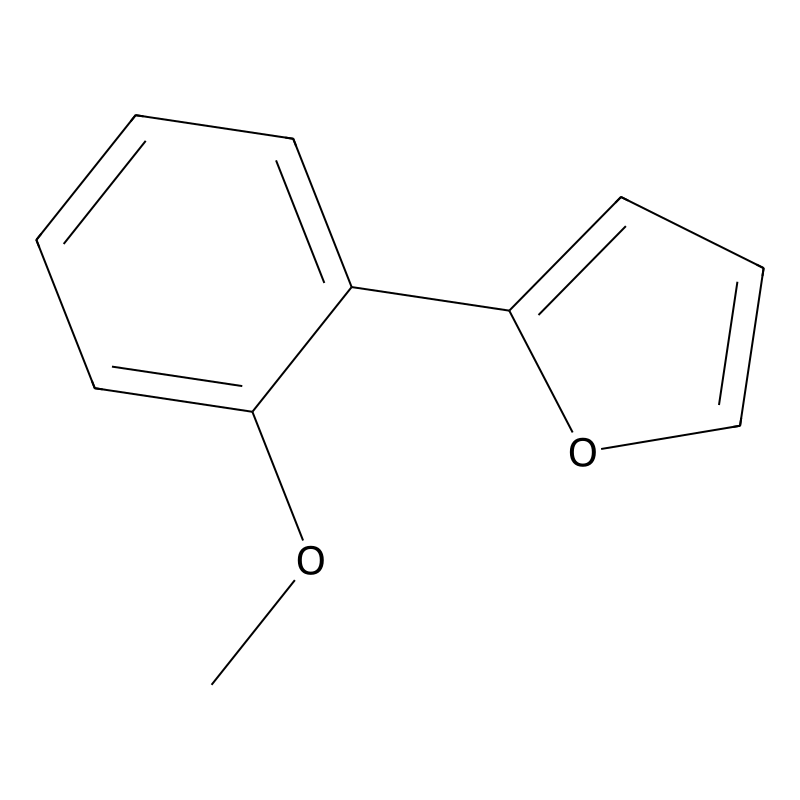

2-(2-Methoxyphenyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The furan ring and methoxy group in 2-(2-Methoxyphenyl)furan are functional groups commonly used in organic synthesis. The furan can participate in cycloaddition reactions with electron-deficient dienophiles []. The methoxy group can act as a directing group in further functionalization of the molecule.

2-(2-Methoxyphenyl)furan is an organic compound characterized by a furan ring substituted with a methoxyphenyl group. The structure consists of a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, attached to a phenyl group that has a methoxy substituent at the para position. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic materials.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the phenyl ring.

- Oxidation: The furan ring can be oxidized to yield more complex derivatives, such as furan-2,3-diones.

- Reduction: Reduction reactions can convert the furan into dihydrofuran derivatives.

- Nucleophilic Substitution: The methoxy group can be substituted under appropriate conditions, allowing for the introduction of various functional groups.

Research has indicated that compounds containing furan rings often exhibit biological activity. 2-(2-Methoxyphenyl)furan has been studied for its potential antimicrobial and anticancer properties. The unique structure may contribute to its interaction with biological targets, influencing pathways related to cell growth and apoptosis.

The synthesis of 2-(2-Methoxyphenyl)furan typically involves several methods:

- Friedel-Crafts Reaction: This method utilizes a phenolic compound and furan in the presence of a Lewis acid catalyst to form the desired product.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and furans under acidic or basic conditions.

- Multicomponent Reactions: Recent studies have explored multicomponent approaches that combine different reactants in one pot to yield 2-(2-Methoxyphenyl)furan efficiently.

2-(2-Methoxyphenyl)furan has potential applications in various domains:

- Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for developing new pharmaceuticals.

- Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties may allow for applications in creating novel materials with specific electronic or optical characteristics.

Studies on the interactions of 2-(2-Methoxyphenyl)furan with biological molecules have shown promising results. It may interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for further development in drug design and discovery.

Several compounds share structural similarities with 2-(2-Methoxyphenyl)furan. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[2-(furan-2-yl)ethyl]acetamide | Contains a furan ring but lacks the methoxy group. | Focused on amide functionality. |

| N,N’-bis(furan-2-ylmethyl)oxamide | Contains multiple furan rings; oxamide linkage. | Offers enhanced reactivity through multiple sites. |

| N-[2-furan-2-yl-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-(2-methoxyethyl)oxamide | Contains both furan and methoxy groups; more complex structure. | Integrates piperazine, enhancing biological activity. |

Uniqueness

The uniqueness of 2-(2-Methoxyphenyl)furan lies in its specific combination of a furan ring and a methoxy-substituted phenyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. Its ability to undergo various chemical transformations while maintaining stability makes it an attractive candidate for further research and application development.